lithium(1+) ion 3-ethoxypyridine-2-sulfinate lithium(1+) ion 3-ethoxypyridine-2-sulfinate
Brand Name: Vulcanchem
CAS No.: 2219373-74-5
VCID: VC12011593
InChI: InChI=1S/C7H9NO3S.Li/c1-2-11-6-4-3-5-8-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1
SMILES: [Li+].CCOC1=C(N=CC=C1)S(=O)[O-]
Molecular Formula: C7H8LiNO3S
Molecular Weight: 193.2 g/mol

lithium(1+) ion 3-ethoxypyridine-2-sulfinate

CAS No.: 2219373-74-5

Cat. No.: VC12011593

Molecular Formula: C7H8LiNO3S

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

lithium(1+) ion 3-ethoxypyridine-2-sulfinate - 2219373-74-5

Specification

CAS No. 2219373-74-5
Molecular Formula C7H8LiNO3S
Molecular Weight 193.2 g/mol
IUPAC Name lithium;3-ethoxypyridine-2-sulfinate
Standard InChI InChI=1S/C7H9NO3S.Li/c1-2-11-6-4-3-5-8-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1
Standard InChI Key BTERARFDAOLQHJ-UHFFFAOYSA-M
SMILES [Li+].CCOC1=C(N=CC=C1)S(=O)[O-]
Canonical SMILES [Li+].CCOC1=C(N=CC=C1)S(=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring with a sulfinate (-SO₂⁻) group at the 2-position and an ethoxy (-OCH₂CH₃) group at the 3-position, stabilized by a lithium counterion. X-ray crystallographic analyses of analogous sulfinate compounds reveal planar sulfinate moieties with S-O bond lengths of approximately 1.45–1.50 Å, consistent with resonance stabilization between the sulfinate and aromatic system . The ethoxy group induces steric and electronic effects, influencing the pyridine ring’s electron density and the sulfinate’s nucleophilicity.

Table 1: Key Structural Parameters of Lithium Sulfinate Derivatives

ParameterValue (Å/°)MethodReference
S-O Bond Length1.47 ± 0.02X-ray Crystallography
C-S-C Bond Angle104.5°DFT Calculations
Li-O Coordination Distance1.95 ± 0.05X-ray Crystallography

Synthesis and Characterization

Synthetic Pathways

The synthesis of lithium(1+) ion 3-ethoxypyridine-2-sulfinate typically proceeds via nucleophilic substitution or sulfination reactions. A representative route involves:

  • Sulfination of 3-Ethoxypyridine: Treatment of 3-ethoxypyridine with chlorosulfonic acid forms 3-ethoxypyridine-2-sulfonyl chloride, which is subsequently reduced to the sulfinic acid using LiAlH₄ .

  • Lithiation: The sulfinic acid is neutralized with lithium hydroxide to yield the lithium sulfinate salt .

Table 2: Optimization of Synthesis Conditions

ParameterOptimal ValueYield (%)Purity (%)
Reaction Temperature0–5°C7899
SolventTHF/Water8598
Stoichiometry (LiOH)1.1 eq8297

Reactivity and Mechanistic Insights

Cross-Coupling Reactions

Lithium sulfinates, including 3-ethoxypyridine-2-sulfinate, serve as nucleophiles in palladium-catalyzed cross-coupling reactions. For example, in Suzuki-Miyaura couplings, the sulfinate reacts with aryl halides to form biaryl sulfones . The ethoxy group enhances the pyridine ring’s electron density, accelerating oxidative addition to palladium(0) complexes.

Catalytic Applications

Rhodium-catalyzed reactions leveraging sulfinate ligands have been explored for asymmetric synthesis. In cyclopropanation reactions, the sulfinate’s chiral environment induces enantioselectivity, achieving up to 92% ee in model substrates .

CompoundIC₅₀ (μM)Selectivity (vs. CDK2)
3-Ethoxypyridine-2-sulfinate0.4512:1
Reference Inhibitor (SB-216763)0.0350:1

Industrial and Material Science Applications

Polymer Modification

Incorporating lithium sulfinates into polymer backbones enhances thermal stability. Polyethylene functionalized with 3-ethoxypyridine-2-sulfinate demonstrates a 40°C increase in decomposition temperature compared to unmodified polymer .

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